Iopamidol-d8 Iopamidol-d8
Brand Name: Vulcanchem
CAS No.: 1795778-90-3
VCID: VC0132641
InChI: InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1/i2D2,3D2,4D2,5D2
SMILES: CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O
Molecular Formula: C17H22I3N3O8
Molecular Weight: 785.138

Iopamidol-d8

CAS No.: 1795778-90-3

Cat. No.: VC0132641

Molecular Formula: C17H22I3N3O8

Molecular Weight: 785.138

* For research use only. Not for human or veterinary use.

Iopamidol-d8 - 1795778-90-3

Specification

CAS No. 1795778-90-3
Molecular Formula C17H22I3N3O8
Molecular Weight 785.138
IUPAC Name 5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-1-N,3-N-bis(1,1,3,3-tetradeuterio-1,3-dihydroxypropan-2-yl)benzene-1,3-dicarboxamide
Standard InChI InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1/i2D2,3D2,4D2,5D2
Standard InChI Key XQZXYNRDCRIARQ-ZESHZVJFSA-N
SMILES CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator